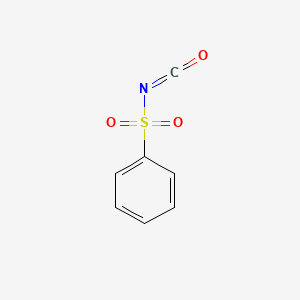
Benzenesulfonyl isocyanate
Übersicht
Beschreibung
Benzenesulfonyl isocyanate is an organic compound with the linear formula C6H5SO2NCO . It is used in the synthesis of sterically hindered derivatives of phenols and alcohols .
Synthesis Analysis
Benzenesulfonyl isocyanate reacts with ethanol and phenol to yield normal urethan products . Bio-based isocyanate synthesis can be carried out by the Curtius, Hoffman, or Lossen rearrangement .Molecular Structure Analysis
The molecular formula of Benzenesulfonyl isocyanate is C7H5NO3S . The molecular weight is 183.184 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzenesulfonyl isocyanate reacts with ethanol and phenol to yield normal urethan products . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
Benzenesulfonyl isocyanate has a density of 1.3±0.1 g/cm3, a boiling point of 272.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.0±3.0 kJ/mol, and the flash point is 118.3±18.7 °C . The index of refraction is 1.575 .Wissenschaftliche Forschungsanwendungen
Synthesis of Sterically Hindered Derivatives
Benzenesulfonyl isocyanate is utilized in the synthesis of sterically hindered derivatives of phenols and alcohols . This application is significant in the development of compounds with unique spatial configurations, which can lead to specific reactivity and selectivity in chemical reactions.
Modification of Poly (Ether Ether Ketone) Films
In materials science, benzenesulfonyl isocyanate is used to modify semi-crystalline poly (ether ether ketone) films with carbonyl selective reagents . This modification enhances the properties of the films, making them suitable for advanced engineering applications due to improved thermal stability and chemical resistance.
Catalysis in Organic Synthesis
The compound plays a role in catalysis, particularly in the amidation of indoles with isocyanates using borane Lewis acids . This process is crucial for creating amide/urea functionalities, which are foundational structures in medicinal chemistry.
Competitive Inhibition in Enzyme Activity
Benzenesulfonyl isocyanate derivatives have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) . This enzyme is involved in various inflammatory diseases, and its inhibition can be therapeutic.
Wirkmechanismus
Target of Action
Benzenesulfonyl isocyanate (BSI) primarily targets phenols and alcohols . It reacts with these compounds to yield normal urethan products . In the context of biochemical research, BSI-derived compounds have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) .
Mode of Action
BSI interacts with its targets (phenols and alcohols) through a process known as sulfonylation . In this process, the isocyanate group in BSI reacts with the hydroxyl group in phenols and alcohols to form a urethane linkage . This reaction is typically used to synthesize sterically hindered derivatives of phenols and alcohols .
Biochemical Pathways
Bsi-derived compounds have been shown to inhibit hne, an enzyme involved in inflammation and immune response . By inhibiting hNE, these compounds could potentially affect various biochemical pathways related to inflammation and immune response .
Result of Action
The primary result of BSI’s action is the formation of urethane linkages with phenols and alcohols . In a biochemical context, BSI-derived compounds can inhibit hNE, potentially modulating inflammation and immune response .
Action Environment
The action of BSI is influenced by various environmental factors. For instance, BSI is moisture-sensitive and reacts violently with water . Therefore, it must be handled and stored under dry conditions . The reaction of BSI with phenols and alcohols is also likely to be influenced by factors such as temperature, pH, and the presence of catalysts.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-6-8-12(10,11)7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYAZVSPFMJCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182648 | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl isocyanate | |
CAS RN |
2845-62-7 | |
| Record name | Benzenesulfonyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of benzenesulfonyl isocyanate in organic synthesis?
A: Benzenesulfonyl isocyanate has proven particularly useful in cycloaddition reactions. For example, it reacts with dithiocarbamates to yield N-(C-amino-alkylthiomethylene) benzenesulfonamides. [] It also reacts with 2-diazoacenaphthenone to produce spiro[acenaphthenone-2,5′-oxazolin-4′-one], spiro-thiazolin-4′-one, and bis-spiro-azetidinones. []
Q2: Can you elaborate on the reaction of benzenesulfonyl isocyanate with 2-diazoacenaphthenone and the products formed?
A2: While 2-diazoacenaphthenone doesn't react with less reactive isocyanates, it undergoes cycloaddition with the more electrophilic benzenesulfonyl isocyanate. This reaction yields different products depending on the specific isocyanate used:
- Benzenesulfonyl isocyanate: Interestingly, this reaction produces two stereoisomeric bis-spiro-azetidinones. []
Q3: How does benzenesulfonyl isocyanate react with hydrazide derivatives, and what is the significance of the resulting products' structures?
A: Benzenesulfonyl isocyanate reacts with the hydrazide of 1,2,4-triazol-1-acetic acid to form semicarbazide derivatives. [] These derivatives can further cyclize under alkaline conditions, leading to the formation of three distinct groups of 4,5-dihydro-1H-l,2,4-triazol-5-one derivatives. The substituents on the starting semicarbazide dictate the final product structure:
Q4: Are there any applications of benzenesulfonyl isocyanate in materials science?
A: Yes, benzenesulfonyl isocyanate can be used as a compatibilizer in the formulation of modified polyphenylene sulfide plastic. [] The addition of m-isopropenyl-2,2-dimethyl benzenesulfonyl isocyanate, along with other additives, improves the mechanical properties, flexibility, and impact resistance of the resulting plastic. []
Q5: What insights have been gained from studying the reactions of benzenesulfonyl isocyanate with various tetrazenes?
A: Research has explored the reactivity of tetrasubstituted tetrazenes, specifically (Me3Si)2NNNN(SiMe3)2 (1), with benzenesulfonyl isocyanate. [] The reaction proceeds via substitution of the silyl groups, followed by a cyclization step, ultimately yielding a silylated 5-hydroxytetrazole derivative. [] This finding contributes to the understanding of how tetrazenes can be modified and the diverse range of products achievable through their reactions.
Q6: Has benzenesulfonyl isocyanate been implicated in the formation of bound residues in soil?
A: Research on the herbicide metsulfuron-methyl revealed that benzenesulfonyl isocyanate, a degradation product of metsulfuron-methyl, contributes to the formation of bound residues in soil. [, ] While not directly applied, its presence as a breakdown product highlights a potential route for persistent organic pollutants in the environment. This finding emphasizes the importance of investigating the environmental fate and degradation pathways of pesticides and their byproducts.
Q7: Beyond its use as a reagent, what other research has been conducted on benzenesulfonyl isocyanate?
A: Research has investigated the reactions of benzenesulfonyl isocyanate with bioorganometallic oxides of tin, germanium, and silicon. [] This work explores the potential of this reagent in synthesizing novel organometallic compounds, expanding its utility beyond traditional organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)

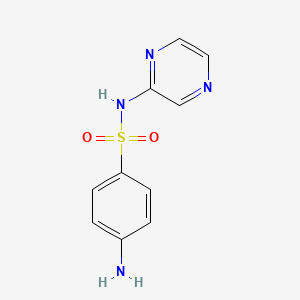
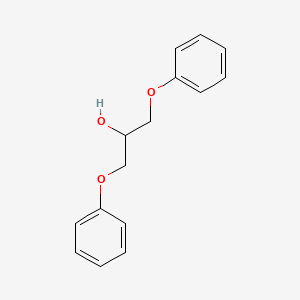
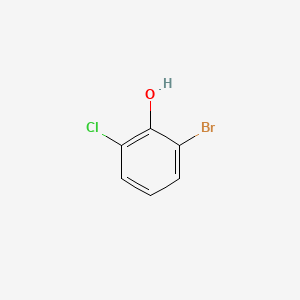
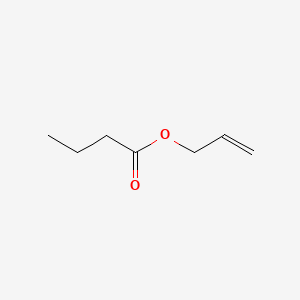
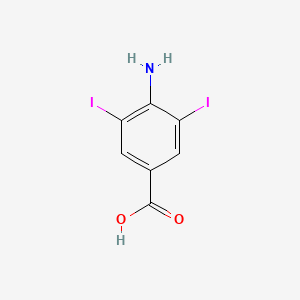


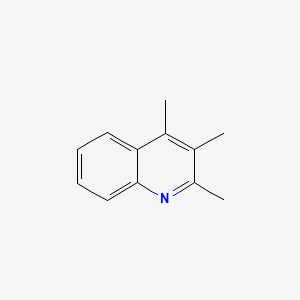


![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)
